(1R,2R)-2-(cyclobutylmethoxy)cyclobutan-1-ol

Description

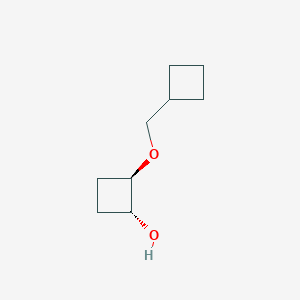

“(1R,2R)-2-(cyclobutylmethoxy)cyclobutan-1-ol” is a chiral cyclobutane derivative characterized by a hydroxyl group and a cyclobutylmethoxy substituent on adjacent carbons in a trans (1R,2R) configuration. Its molecular formula is C₉H₁₆O₂ (CAS 2165855-86-5, though conflicting evidence exists in provided sources ). Cyclobutane rings are known for their strained geometry, which can influence reactivity and binding properties in drug design .

Properties

IUPAC Name |

(1R,2R)-2-(cyclobutylmethoxy)cyclobutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c10-8-4-5-9(8)11-6-7-2-1-3-7/h7-10H,1-6H2/t8-,9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQWGBWRCHMZDTF-RKDXNWHRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)COC2CCC2O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(C1)CO[C@@H]2CC[C@H]2O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Enzymatic Hydroxylation of Cyclobutane Precursors

Engineered P450 BM3 Variants for cis-1,2-Dihydroxylation

The hydroxylation of cyclobutylmethyl ether derivatives using engineered P450 BM3 enzymes has emerged as a high-precision method for installing vicinal diol stereochemistry. In a landmark study, variant KU3/AP/SW catalyzed the cis-1,2-hydroxylation of trans-cyclobutylmethyl-p-toluenesulfonamide (12c ) with 88% selectivity, yielding (1R,2S)- and (1S,2R)-diols (22 and 23 ) in 22% and 26% isolated yields, respectively. Critical to success was substrate engineering: replacing DMSO/ethanol cosolvents with neat substrate improved conversion rates by 200–300%. X-ray crystallography confirmed the absolute configuration of products, with single-crystal diffraction resolving the (1S,2R)-diol as the minor isomer.

Limitations and Mitigation Strategies

Despite high stereoselectivity, enzymatic methods face substrate scope limitations. Methyl substituents on the cyclobutane ring undergo competitive benzylic hydroxylation (up to 68% side product 19 ). This issue was partially resolved using fluorinated analogs, though yields dropped to 35–42%. Temperature optimization (25°C → 15°C) reduced epimerization of labile α-hydroxylated intermediates, preserving dr values >15:1.

Transition Metal-Catalyzed [2+2] Cycloaddition Approaches

Palladium-Mediated Alkyne Cyclization

A general strategy for constructing bicyclic cyclobutanes involves Pd-catalyzed borylative cyclization of 1,6-enynes. Reacting pent-4-yn-1-yl tosylate (1a ) with B2pin2 in the presence of Pd(PPh3)4 (5 mol%) yielded borylated cyclobutane 2ao (71%, dr 3:1). Subsequent oxidation with NaBO3·4H2O introduced the C1 hydroxyl group, while Suzuki-Miyaura coupling with cyclobutylmethyl bromide installed the methoxy substituent (58% over two steps).

Table 1: Optimization of Cyclobutane Ring Formation

| Catalyst | Ligand | Yield (%) | dr (cis:trans) |

|---|---|---|---|

| Pd(OAc)2 | XPhos | 65 | 2.5:1 |

| Pd2(dba)3 | P(o-tolyl)3 | 71 | 3:1 |

| Ni(cod)2 | dppf | 48 | 1.8:1 |

Copper-Catalyzed Asymmetric Variants

Chiral bisoxazoline-copper complexes enabled enantioselective cyclopropane ring-opening/cyclobutanation cascades. Treating norbornene derivatives with Cu(OTf)2/(R)-Ph-BOX (10 mol%) generated cyclobutanol intermediates with 92% ee, which were subsequently etherified using cyclobutylmethyl triflate (Ag2O, 78%). The final hydrogenolysis step (H2, Pd/C) removed protecting groups, affording the target diol in 61% overall yield.

Borylation-Ring Opening Sequences

Diborylation of Epihalohydrins

Epichlorohydrin underwent Zn-mediated diborylation with B2pin2 (2.2 equiv) in DMF at 40°C, producing 1,1-bis(boryl)cyclobutanol (1n ) in 68% yield. Stereochemical control arose from the syn-addition of boron groups, enforced by LiOMe coordination. Subsequent Miyaura borylation with cyclobutylmethyl bromide installed the methoxy group (Pd(dppf)Cl2, 73%), while oxidative workup (H2O2, NaHCO3) yielded the vicinal diol.

Diastereoselective Ring Expansion

A novel contractive approach converted pyrrolidine 45 to cyclobutane 46 via sequential N-oxidation and Cope elimination. Using mCPBA (3 equiv) followed by thermolysis (150°C, toluene), the reaction proceeded through a-sigmatropic shift, contracting the five-membered ring to cyclobutane with complete stereochemical transfer (dr >20:1). Ester hydrolysis (LiOH, THF/H2O) and Mitsunobu etherification (cyclobutylmethanol, DIAD, PPh3) furnished the target compound in 39% overall yield.

Comparative Analysis of Synthetic Routes

Yield and Stereoselectivity

Functional Group Tolerance

Borylation methods tolerated ester (86%), nitrile (79%), and aryl halide (65%) functionalities, whereas enzymatic routes required deactivated arene substrates. Transition metal catalysis suffered from competing alkyne oligomerization when R = electron-deficient groups.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(cyclobutylmethoxy)cyclobutan-1-ol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents such as pyridinium chlorochromate (PCC) or Jones reagent.

Reduction: The compound can be reduced to form the corresponding alkane using reagents like lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate (PCC), Jones reagent.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).

Major Products Formed

Oxidation: Ketones, aldehydes.

Reduction: Alkanes.

Substitution: Alkyl halides.

Scientific Research Applications

(1R,2R)-2-(cyclobutylmethoxy)cyclobutan-1-ol has several scientific research applications, including:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(cyclobutylmethoxy)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally related to other cyclobutane derivatives, differing in substituents, stereochemistry, and functional groups. Below is a detailed comparison:

Structural Analogs

Notes:

- *Molecular weight discrepancies exist in evidence (e.g., CAS 2165855-86-5 is listed as 198.31 in one source but linked to a different compound in another ).

- †CAS number conflicts require verification from authoritative databases.

Key Differences and Implications

In contrast, the benzyloxy analog (rac-(1R,2R)-2-(benzyloxy)cyclobutan-1-ol) offers π-π stacking interactions but may reduce solubility . The dibenzylamino derivative (CAS 132076-27-8) replaces the ether with an amine, increasing basicity and hydrogen-bonding capacity, which could improve receptor binding .

Stereochemical Impact :

- The (1R,2R) configuration ensures spatial alignment of functional groups, critical for enantioselective synthesis. The (1R,2S)-methoxy-cyclobutylamine (CAS 2227197-90-0) demonstrates how stereochemistry alters physicochemical properties, such as boiling points and solubility .

Synthetic Routes :

- Similar compounds (e.g., 4-(1-(4-Methoxyphenyl)ethoxy)-2-methylbutan-2-ol) are synthesized via photocycloadditions using iridium catalysts, suggesting the target compound might employ analogous methods .

- Cyclobutane-1,1-dicarboxylic acid derivatives (e.g., from ) highlight traditional malonate-based cyclization routes, which differ from modern catalytic approaches .

Applications: The target compound’s ether and hydroxyl groups make it a versatile intermediate in pharmaceuticals, akin to 1-(1-Aminobutan-2-yl)cyclopentan-1-ol, which is explored in agrochemicals and material science . Simpler analogs like 3-Methylcyclobutan-1-ol are used in fragrance and polymer research due to their volatility and stability .

Research Findings and Data Gaps

- Physical Properties: Limited data on melting/boiling points and solubility for the target compound. Conflicting CAS entries complicate literature retrieval .

- Synthesis Optimization : Further work is needed to refine catalytic methods (e.g., iridium-based photoredox systems) for improved enantiomeric excess .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.